Lead(II) stearate

Description

Historical Trajectories and Foundational Research in Organometallic Chemistry

The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, formally dates to the 18th and 19th centuries with discoveries like Cadet's fuming liquid and Zeise's salt. numberanalytics.comuga-editions.com While lead(II) stearate (B1226849) is a metal-organic compound, it is technically a metallic soap or carboxylate, lacking a direct metal-carbon bond. wikipedia.orgmetmuseum.org Its foundational research is rooted in the chemistry of metal salts of fatty acids.

Early research focused on straightforward synthesis and characterization. Foundational methods of producing lead(II) stearate were established, primarily through reactions involving lead compounds and stearic acid. wikipedia.orglead-stearate.com One common method is the reaction of stearic acid with lead(II) oxide. wikipedia.org Another established synthesis route is an exchange reaction between lead(II) acetate (B1210297) and sodium stearate. lead-stearate.com This early work was largely driven by the compound's utility as a drier in varnishes and as a lubricant, which established its place in applied materials chemistry. wikipedia.orgchemicalbook.com

Table 2: Foundational Synthesis Reactions of this compound

| Reactants | Reaction Description | Source Index |

|---|---|---|

| Stearic acid, Lead(II) oxide | A direct reaction, often catalyzed by acetic acid, producing this compound and water. | wikipedia.org |

| Lead(II) acetate, Sodium stearate | An exchange (metathesis) reaction where sodium stearate is mixed with a lead(II) acetate solution. | lead-stearate.com |

| Stearic acid, Yellow lead or Lead acetate | A process where an accelerant and water are added to the mixture, which is stirred continuously to produce the salt. | lead-stearate.com |

Evolution of Research Paradigms and Cross-Disciplinary Integration

The study of this compound has evolved from a simple, application-focused paradigm to one characterized by cross-disciplinary integration. A research paradigm constitutes the philosophical and theoretical framework that guides scientific inquiry. researcher.life Initially, research was confined to industrial chemistry, focusing on its role as a heat stabilizer for polyvinyl chloride (PVC) and a lubricant. lead-stearate.comopewax.comresearchgate.net This was driven by the need to improve polymer processing and the durability of final products like cable coverings. lead-stearate.comresearchgate.net

Over time, the scientific questions asked about this compound broadened, integrating concepts from other fields:

Polymer Chemistry: Deeper investigations moved beyond simple application to understanding the mechanism of thermal stabilization in PVC. Research explored how lead stearate absorbs hydrochloric acid released during PVC degradation. researchgate.net

Art Conservation and Analytical Chemistry: A significant shift occurred with the discovery of metal soaps, including lead stearate, as a cause of deterioration in oil paintings. metmuseum.org Since the late 1990s, researchers have used advanced analytical techniques to study the formation of lead soap aggregates in historical artworks, which can cause increased transparency and protrusion through paint layers. metmuseum.orgresearchgate.net This involves fields like materials science and cultural heritage.

Materials Science and Nanotechnology: More recently, this compound has been investigated as a precursor for synthesizing lead-based nanoparticles. researchgate.netresearchgate.net For instance, the thermal decomposition of lead stearate in octanol (B41247) has been used to produce lead nanoparticles, with the particle size controllable by varying reaction conditions. researchgate.net

This evolution reflects a broader trend in science where materials are re-examined through new theoretical lenses and with more advanced analytical tools, leading to a richer, more integrated understanding. acs.org

Contemporary Academic Relevance and Driving Forces for Investigation

Despite reduced industrial use in some sectors due to environmental and health regulations, this compound remains academically relevant. mystrikingly.comcredenceresearch.com The primary driving forces for its current investigation are multifaceted and span several disciplines.

A major driver is its continued role in materials science research. It serves as a model compound for studying the behavior of metallic soaps and as a precursor in the synthesis of advanced materials. researchgate.netresearchgate.net Research into the synthesis of nanoparticle Pb(II)-stearate complexes, for example, explores their catalytic properties, such as on the thermal decomposition of energetic materials like nitrocellulose-nitroglycerine. researchgate.net

The field of cultural heritage science remains a significant area of research. The formation of lead soaps (lead palmitate and lead stearate) from reactions between lead-based pigments and the fatty acids in drying oil binders is a critical degradation issue in oil paintings from the 15th to the 20th centuries. metmuseum.org Ongoing academic work uses techniques like solid-state NMR spectroscopy to understand the coordination environment of the lead ions and the structure of the resulting soaps, which is crucial for developing conservation strategies. metmuseum.org

Furthermore, its historical use in plastics necessitates continued study. Understanding its long-term behavior and legacy effects in materials is important, especially as industries seek safer, more sustainable alternatives like calcium-zinc stabilizers. mystrikingly.com The development of these alternatives is often informed by a detailed understanding of the chemistry of the compounds they are replacing. credenceresearch.com

Table 3: Cross-Disciplinary Research Focus on this compound

| Discipline | Research Focus | Key Findings/Goals | Source Index |

|---|---|---|---|

| Polymer Chemistry | Heat stabilizer for PVC | Acts as an efficient lubricant and stabilizer by absorbing HCl released during degradation. | lead-stearate.comresearchgate.net |

| Art Conservation | Degradation in oil paintings | Forms aggregates (soaps) with fatty acids from oil binders, causing physical damage to paintings. | metmuseum.org |

| Materials Science | Precursor for nanoparticles | Used in the synthesis of lead nanoparticles through thermal decomposition. | researchgate.net |

| Catalysis | Catalytic activity of its nanoparticle form | Nanoparticle Pb(II)-stearate complex can alter the thermal decomposition of energetic materials. | researchgate.net |

| Petroleum Industry | Corrosion inhibitor | Used as an additive in petroleum products to prevent corrosion. | wikipedia.orglead-stearate.com |

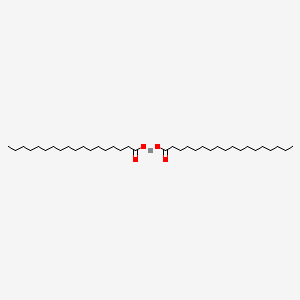

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVQENLWTVYIDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O2Pb+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 7428-48-0 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Mechanistic Pathways of Lead Ii Stearate Formation

Precipitation and Metathesis Reaction Systems for Lead(II) Stearate (B1226849) Synthesis

Precipitation, or double decomposition, is a common method for producing lead stearate. google.comgoogle.com This process involves the reaction of a water-soluble lead salt with an alkali metal stearate, typically sodium stearate, in an aqueous medium. The insolubility of lead(II) stearate in water drives the reaction, causing the product to precipitate out of the solution. google.com

The general reaction can be represented as: Pb²⁺(aq) + 2 C₁₇H₃₅COO⁻(aq) → Pb(C₁₇H₃₅COO)₂(s)

The process typically begins with the saponification of stearic acid with an alkali lye, such as sodium hydroxide (B78521), to form a soap solution. google.comjiaaoplasticizers.com A solution of a soluble lead salt, like lead nitrate (B79036) or lead acetate (B1210297), is then added to the soap solution, instigating the metathesis reaction and subsequent precipitation of this compound. google.comjiaaoplasticizers.com The resulting solid is then separated through filtration, washed to remove impurities, dried, and pulverized. google.comjiaaoplasticizers.com

Precise stoichiometric control is essential for maximizing yield and ensuring the purity of the final product. The synthesis often employs equimolar amounts of the lead salt and the fatty acid precursor to ensure complete conversion. nsf.gov For instance, in one documented synthesis, equimolar amounts (1.9 mmoles) of lead nitrate and stearic acid were used to prepare lead stearate. nsf.gov

The kinetics of the precipitation are influenced by reactant concentrations. Higher concentrations can increase the rate of nucleation and particle formation. However, excessively high concentrations of lead salts (e.g., lead nitrate solutions >0.5 M) may lead to the formation of colloidal suspensions, which are difficult to filter. The reaction is generally rapid, with precipitation occurring almost immediately upon mixing the reactant solutions.

The choice of solvent and the reaction temperature are critical parameters that affect the solubility of reactants and the physical characteristics of the precipitated this compound. Water is the most common solvent due to the high solubility of the precursor salts (lead nitrate, sodium stearate) and the insolubility of the product. google.comjiaaoplasticizers.com Some methods employ a mixed solvent system, such as an aqueous ethanol (B145695) solution, to dissolve the stearic acid before reaction with a lead salt. jiaaoplasticizers.comnsf.gov

Temperature control is crucial throughout the process. The initial saponification of stearic acid is often performed in hot water, for example at 90°C, to dissolve the fatty acid. jiaaoplasticizers.com The subsequent metathesis reaction is frequently carried out at elevated temperatures, such as 80°C, to ensure a well-defined crystalline product. nsf.gov After the reaction, the mixture is cooled to room temperature to complete the precipitation before filtration. nsf.gov The temperature profile influences particle size and morphology, which are important for the material's application properties.

Table 1: Parameters in Precipitation Synthesis of Lead Carboxylates

| Carboxylate Synthesized | Lead Source | Fatty Acid/Carboxylic Acid | Solvent System | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Lead Stearate | Lead Nitrate | Stearic Acid | Water/Ethanol | 80°C | 20 min | nsf.gov |

| Lead Oleate | Lead Nitrate | Oleic Acid | Water/Ethanol | 40°C | 20 min | nsf.gov |

| Lead Azelate | Lead Nitrate | Azelaic Acid | Water/Ethanol/Methanol | 40°C | Overnight | nsf.gov |

Stoichiometric Control and Reaction Kinetics

Direct Neutralization Reactions Involving Lead Oxides and Stearic Acid

Direct neutralization, also known as the fusion method, involves the reaction of lead(II) oxide (litharge) directly with molten stearic acid. wikipedia.org This method is often preferred for industrial production as it can be simpler, generate less wastewater compared to precipitation methods, and be more cost-effective. google.comgoogle.com The fundamental reaction is an acid-base neutralization:

PbO(s) + 2 C₁₇H₃₅COOH(l) → Pb(C₁₇H₃₅COO)₂(l) + H₂O(g) wikipedia.org

The process typically involves heating stearic acid above its melting point and then gradually adding lead(II) oxide powder with continuous agitation. prepchem.comgoogle.com The reaction is often carried out at temperatures between 100°C and 160°C. prepchem.com The completion of the reaction is often indicated by a color change in the mixture from yellow (the color of litharge) to white. google.com

To enhance the reaction rate and ensure complete conversion, various catalysts can be employed in the direct neutralization process.

Acetic Acid: Acetic acid can be used as a catalyst. google.comgoogle.com It is believed to react with lead(II) oxide to form an in-situ lead acetate intermediate, which has a very high reactivity towards stearic acid. google.com The acetic acid is then regenerated and driven off with water vapor at a later stage of the reaction. google.com

Hydroxylamine (B1172632) Sulfate (B86663): In one documented procedure, hydroxylamine sulfate was added along with lead monoxide to molten stearic acid to facilitate the reaction. prepchem.com

Fatty Acid Amides: Fatty acid amides serve as effective catalysts, enabling the direct reaction between stearic acid and lead oxide. google.com A key advantage of this type of catalyst is that it is also a lubricant, meaning it does not need to be separated from the final product and can be integrated as a functional component. google.com

Promoters: In the synthesis of dibasic lead stearate, promoters such as sodium hydroxide, potassium hydroxide, or trolamine are added in small quantities (0.2-2% of stearic acid content) to accelerate the salification process. google.comgoogle.com Sodium hydroxide has been reported to increase reaction efficiency by 15–20% compared to other promoters.

For industrial-scale production, optimizing reaction parameters is critical for efficiency, cost-effectiveness, and product quality.

Temperature: The reaction temperature is carefully controlled to balance reaction kinetics against the thermal degradation of stearic acid. Typical ranges are between 100-120°C. google.comgoogle.com Higher temperatures reduce reaction time, but temperatures above 135°C may be used toward the end of the reaction to drive off water and any volatile catalysts. google.com

Molar Ratio: The molar ratio of reactants is key. For dibasic lead stearate, a molar ratio of 3:2 for yellow lead (PbO) to stearic acid is used. google.comgoogle.com

Agitation and Addition Rate: Gradual addition of lead oxide into the molten stearic acid under constant stirring (e.g., 30–85 rpm) is crucial to prevent the oxide from settling and to ensure a homogenous reaction mixture. google.com The addition is typically carried out over a period of 45 to 60 minutes. google.com

Dehydration: After the reaction is complete, a vacuum dehydration step is often employed to remove residual water, ensuring the moisture content is below a specified limit (e.g., <0.5%) for product stability.

Table 2: Example of Industrial Process Parameters for Dibasic Lead Stearate Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reactant Ratio (PbO:Stearic Acid) | 3:2 (molar) | 3:2 (molar) | 3:2 (molar) |

| Initial Reaction Temp. | 120°C | 110°C | 108°C |

| Promoter(s) | NaOH | KOH + Trolamine | KOH + Trolamine + Na₂CO₃ |

| Final Reaction Temp. | 100-105°C | 105°C | 100°C |

| Vacuum Dehydration Time | 1.0 h | 0.5 h | 0.6 h |

| Final Yield | 95% | 92% | 90% |

Data derived from patent information describing the synthesis of dibasic lead stearate.

Catalytic Effects on Reaction Efficiency and Product Purity

Solid-State Reaction Approaches for this compound Synthesis

Solid-state synthesis, sometimes referred to as the ceramic method or "heat and beat" chemistry, involves causing a chemical reaction between solid starting materials at elevated temperatures but often below their melting points. sigmaaldrich.com This approach minimizes or eliminates the use of solvents.

For metallic soaps, this can involve the vigorous mixing of a metal oxide or hydroxide with a fatty acid in the solid phase. google.com The reaction rate in solid-state synthesis is dependent on factors such as the surface area of the reactants, diffusion rates, and the structural properties of the solids. sigmaaldrich.com In some cases, the process is carried out in a fluidized bed with high-speed stirring to ensure intimate contact between the reactants. google.com While less common for lead stearate specifically, the thermolysis of related metal-organic precursors in the solid state is a known route to produce metal oxides, indicating the feasibility of solid-state transformations for such compounds. mdpi.com Another solid-state approach is metathesis, where reactions are initiated by an energy source like a ball mill and are propagated by the heat generated during the reaction. sigmaaldrich.com

Mechanochemical Activation and Ball Milling Techniques

Mechanochemical synthesis, particularly through high-energy ball milling, represents a solvent-free and efficient method for producing metal stearates, including this compound. acs.org This technique utilizes mechanical energy to induce chemical reactions between solid-state reactants. acs.org The process involves placing the precursor materials, such as a lead source and stearic acid, into a milling vessel with grinding media (e.g., steel balls). The high-energy collisions that occur during milling provide the activation energy necessary for the reaction to proceed.

The synthesis can be performed by directly reacting a lead-containing compound with stearic acid in a ball mill. google.com Common lead precursors include lead oxides (like plumbous oxide) or lead hydroxides. google.comgoogle.com The reaction is a direct combination or acid-base reaction, facilitated by the intense mixing and increased surface area of the reactants generated during milling.

One patented method describes the reaction of powdery lead hydroxide and solid stearic acid in a ball mill. google.com The process involves mixing the reactants at elevated temperatures (e.g., 90°C) for several hours. The water vapor generated during the reaction is removed through a vent, yielding a powdered this compound product. google.com This direct, solvent-free approach simplifies the production process, reduces energy consumption, and minimizes waste compared to traditional precipitation methods that require large volumes of water and subsequent filtration and drying steps. google.compatsnap.com

The key advantages of ball milling include:

Solvent-Free Reaction: The process is environmentally friendly, avoiding the use of solvents and the generation of contaminated wastewater. acs.orgpatsnap.com

Product Quality: The method can produce fine particles with stable quality and low levels of free acid. google.com

Table 1: Parameters for Mechanochemical Synthesis of this compound

| Lead Precursor | Stearic Acid Form | Catalyst/Additive | Temperature | Milling Time | Key Product Characteristics | Reference |

|---|---|---|---|---|---|---|

| Powdery Lead Hydroxide | Solid | 1% Hydrogen Peroxide | 90°C | 3 hours | Free Acid: 0.37%, Lead Content: 27.8% | google.com |

| Lead Oxide | Solid | Ethylene bis stearamide, High melting-point wax | 70-80°C | 1-3 hours | Yield: 99% of theoretical value, water-free product | patsnap.com |

Low-Temperature Synthesis and Particle Morphology Control

Controlling the reaction temperature during synthesis is crucial for tailoring the physical properties and morphology of the final this compound product. Low-temperature synthesis methods, including temperature-controlled ball milling, have been developed to achieve specific particle characteristics. google.com

A patented low-temperature ball-milling process allows for the preparation of stearates at temperatures below 50°C. google.com In this method, a metal hydroxide, such as lead hydroxide, is pre-mixed with a catalyst in a ball mill. Solid stearic acid is then added, and the reaction proceeds under cooling to maintain a low temperature (e.g., 45°C). google.com This approach is distinct from higher-temperature mechanochemical methods and offers several benefits, including mild reaction conditions and reduced energy consumption. The controlled, low temperature helps in producing very fine particles with a high degree of purity and consistent quality. google.com

The morphology and particle size of metal carboxylates are influenced by the synthesis conditions. In solution-based methods, temperature control is a key factor in managing nucleation and growth rates, which directly impact particle size and distribution. researchgate.net For instance, in the thermal decomposition of silver stearate to form silver nanoparticles, lower decomposition temperatures (473 K or 523 K) yielded small, uniformly sized nanoparticles, whereas a higher temperature (573 K) led to larger, aggregated particles. researchgate.net While this example involves decomposition, the principle that temperature modulates particle formation and morphology is broadly applicable. Low-temperature synthesis of this compound can similarly be used to control crystallization and prevent the formation of large, irregular agglomerates, leading to a finer, more uniform powder.

Table 2: Low-Temperature Ball Milling for this compound Synthesis

| Reactants | Catalyst/Additive | Reaction Temperature | Milling Time | Product Sieve Analysis (0.075mm screen) | Reference |

|---|---|---|---|---|---|

| 1.42t Lead Hydroxide, 3t Stearic Acid | 300kg Water, 45kg 30% Hydrogen Peroxide | 45°C | 4 hours | 99.7% passing | google.com |

Advanced Synthesis Strategies for Tailored this compound Materials

Liquid Dispersion Deposition for Nanoparticle Formation

Liquid-phase synthesis methods offer precise control over the formation of nanoparticles, including those of lead compounds. tandfonline.com These techniques involve the dispersion of precursors in a liquid medium, where the chemical reaction, nucleation, and particle growth occur. tandfonline.com One established route to produce lead nanoparticles involves the thermal decomposition of a this compound precursor in a high-boiling-point organic solvent, such as octanol (B41247). researchgate.netepa.gov

In this process, this compound is dissolved or dispersed in the solvent and heated. The thermal energy causes the this compound to decompose, leading to the formation of lead nuclei. These nuclei then grow into nanoparticles. The concentration of the this compound precursor and the duration of the thermolysis are critical parameters that can be adjusted to control the final particle size. researchgate.netepa.gov The resulting lead nanoparticles are typically coated with an organic layer composed of the decomposition products of the stearate ligand, which helps prevent oxidation and improves their dispersibility in organic media. epa.gov

While this method produces lead nanoparticles from a this compound precursor, the underlying principles of controlled precipitation from a liquid phase are fundamental to nanoparticle synthesis. The LaMer model describes how a burst of nucleation followed by controlled growth can lead to monodisperse (uniformly sized) particles. rsc.org By carefully managing precursor concentration, temperature, and reaction time in a liquid dispersion system, it is possible to tailor the size and distribution of this compound nanoparticles during their initial formation via precipitation or decomposition reactions. Liquid phase deposition methods are advantageous for their use of simple equipment and their flexibility in tuning the properties of the resulting nanomaterials under mild conditions. tandfonline.com

Functionalization and Derivatization of Stearate Ligands

The properties of this compound can be modified by altering the chemical structure of the stearate ligand itself through functionalization or derivatization. This approach allows for the introduction of specific chemical groups onto the long hydrocarbon chain of stearic acid, which can impart new functionalities to the resulting metal soap.

While direct examples for this compound are specialized, the principles are well-established in materials science. For instance, surface modification of nanoparticles is commonly achieved using surfactants with specific functional groups. mdpi.com These surfactants often consist of a head group that can bind to a surface and a tail group that provides desired properties, such as improved dispersion in a particular medium. mdpi.com By analogy, a derivatized stearic acid could be synthesized with a functional group attached to its alkyl chain. When this modified ligand is used to create a lead soap, the functional group becomes an integral part of the final material's structure.

Mechanochemical methods have been used to synthesize diacylglycerols (DAGs) by reacting a monoacylglycerol (MAG) with a fatty acid, such as stearic acid, in a ball mill. beilstein-journals.org This demonstrates that complex organic reactions involving fatty acids can be performed in a controlled manner using mechanochemistry. This opens a pathway for reacting a pre-functionalized stearic acid with a lead source to create a novel, functionalized this compound. For example, using a fluorinated fatty acid like perfluorononanoic acid has been shown to create a chemisorbed layer on iron particles during ball milling. acs.org A similar strategy using a functionalized stearate ligand could be employed to tailor the surface properties or reactivity of this compound.

The derivatization of the stearate ligand is also a common step in the analytical characterization of metal soaps. For example, calcium stearate is often derivatized into methyl stearate using agents like BF₃-methanol for analysis by gas chromatography. researchgate.net This highlights that the carboxylate group of the stearate is a reactive site that can be readily modified, suggesting potential for creating diverse stearate-based ligands for synthesis.

Table of Compounds

Advanced Characterization and Spectroscopic Analysis of Lead Ii Stearate

Vibrational Spectroscopy for Structural Elucidation of Lead(II) Stearate (B1226849)

Vibrational spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive tools for probing the molecular structure of lead(II) stearate. They provide information on the coordination of the carboxylate group and the conformation of the long alkyl chains.

FTIR spectroscopy is particularly sensitive to the coordination environment of the carboxylate (COO⁻) group. The vibrational frequencies of the asymmetric and symmetric stretches of the carboxylate anion are indicative of its bonding to the lead(II) ion. For long-chain lead soaps like this compound, the lead ions are often symmetrically coordinated by oxygen atoms, a structure referred to as 'holo-directed'. rsc.org This can be distinguished from a 'hemi-directed' structure, where the coordinating oxygen atoms are on the same side of the lead ion. rsc.org

In the crystalline state, the FTIR spectrum of this compound shows a characteristic asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)) band between 1504–1510 cm⁻¹. The presence of a shoulder at approximately 1542 cm⁻¹ is a key indicator of the holo-directed structure. rsc.orgacs.org Other important vibrations include the symmetric carboxylate stretch (νₛ(COO⁻)), C-H stretching of the methyl and methylene (B1212753) groups, and various bending and rocking modes of the alkyl chain. medcraveonline.commedcraveonline.com The CH₂ rocking modes around 720 cm⁻¹ can provide information on the packing of the alkyl chains. rsc.org

Interactive Table 1: Key FTIR Bands for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Source(s) |

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1504 - 1512 | Holo-directed coordination | rsc.orgresearchgate.net |

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) Shoulder | ~1542 | Holo-directed coordination | rsc.org |

| Methylene Symmetric Stretch (νₛ(CH₂)) | 2849 - 2851 | Alkyl chain vibration | medcraveonline.com |

| Methyl Symmetric Stretch (νₛ(CH₃)) | ~2874 | Alkyl chain vibration | mdpi.com |

| Methylene Asymmetric Stretch (νₐₛ(CH₂)) | 2917 - 2919 | Alkyl chain vibration | medcraveonline.com |

| Methyl Asymmetric Stretch (νₐₛ(CH₃)) | ~2956 | Alkyl chain vibration | mdpi.com |

| Methylene Bending (Scissoring) | 1468 - 1473 | Alkyl chain conformation | mdpi.com |

| CH₂ Rocking | ~720 | Alkyl chain packing | rsc.org |

Raman spectroscopy complements FTIR by providing detailed information about the non-polar bonds, making it particularly useful for studying the hydrocarbon chains of the stearate ligand. anton-paar.comspectroscopyonline.comnih.gov The Raman spectrum of this compound is characterized by strong vibrations of the paraffinic chain. researchgate.net

Key Raman bands include the C-H stretching modes of the methylene and methyl groups, which appear in the 2800-3000 cm⁻¹ region. The symmetric CH₂ stretch is typically observed around 2848 cm⁻¹. pharmtech.com The region below 1500 cm⁻¹, often called the "fingerprint" region, contains a wealth of structural information, including C-C skeletal stretches and methylene twisting and rocking modes. anton-paar.comresearchgate.net The conformation of the long alkyl chains can be assessed through these vibrations. An all-trans conformation, which is typical for crystalline fatty acids and their salts, results in characteristic sharp bands. researchgate.net The low-frequency region of the Raman spectrum (5 cm⁻¹ to 200 cm⁻¹) can reveal information about intermolecular vibrations and the lattice structure, providing a "structural fingerprint" of the material. coherent.com

Interactive Table 2: Characteristic Raman Bands for Stearate Chains

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Source(s) |

| Symmetric CH₂ Stretch | ~2848 | In-phase methylene stretch | pharmtech.com |

| Asymmetric CH₂ Stretch | ~2883 | Out-of-phase methylene stretch | pharmtech.com |

| C-C Skeletal Stretches | ~1100 | Paraffinic chain conformation | researchgate.net |

| Methylene Twist | ~1300 | Paraffinic chain conformation | researchgate.net |

| Methyl Rocking Mode | ~895 | Terminal group vibration | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy of Carboxylate Coordination

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Local Environments

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environment in insoluble materials like this compound. metmuseum.org By studying specific nuclei such as ¹³C and ²⁰⁷Pb, detailed information about molecular conformation, crystal symmetry, and coordination geometry can be obtained. nsf.govnih.gov

¹³C ssNMR provides detailed insights into the conformation and packing of the stearate chains. researchgate.netcambridge.org The ¹³C chemical shifts are highly sensitive to the local environment and crystal symmetry. nsf.gov In the ¹³C spectrum of this compound, resonance doubling is observed for the carbon atoms closest to the lead ion (i.e., the carboxyl carbon C1 and the adjacent methylene carbon C2). metmuseum.orgnsf.govnih.gov This doubling indicates the presence of two distinct conformations of the fatty acid chains within the asymmetric unit of the crystal structure. metmuseum.orgresearchgate.net However, the methyl resonance at the end of the chain does not show this splitting, suggesting that the terminal groups are in a more similar environment. nsf.gov The main resonance for the bulk of the methylene groups in the chain appears as a strong peak, indicative of a highly ordered, all-trans conformation. tandfonline.com

Interactive Table 3: Representative ¹³C ssNMR Chemical Shifts for Lead Stearate

| Carbon Atom | Approximate Chemical Shift (ppm) | Observation | Source(s) |

| Carboxyl (C1) | 180 - 185 | Resonance doubling observed | researchgate.netnsf.gov |

| Methylene (C2) | ~35 | Resonance doubling observed | researchgate.net |

| Bulk Methylene (-CH₂-)n | ~33 | Single, strong resonance | tandfonline.com |

| Terminal Methyl (C18) | ~14 | Single resonance | nsf.gov |

²⁰⁷Pb is a spin-½ nucleus that is highly sensitive to its electronic environment, making ²⁰⁷Pb ssNMR an excellent probe of the coordination geometry around the lead atom. huji.ac.ilresearchgate.net The chemical shift tensor, which describes the anisotropy of the magnetic shielding, provides detailed structural information. nsf.govresearchgate.net Studies have shown that the ²⁰⁷Pb NMR parameters for this compound are very similar to those of lead(II) palmitate, indicating a similar coordination environment. metmuseum.orgnsf.gov

The coordination geometry of Pb(II) compounds can be classified as hemidirected (stereochemically active lone pair) or holodirected (stereochemically inactive lone pair). rsc.orgrsc.org The ²⁰⁷Pb NMR parameters, such as the isotropic chemical shift and the tensor span (a measure of the anisotropy), are characteristic of these geometries. rsc.orgrsc.org For long-chain lead carboxylates like lead stearate, the parameters are consistent with a holodirected structure, where the lead ion is symmetrically coordinated. rsc.orgrsc.org This contrasts with shorter-chain lead carboxylates which tend to adopt a hemidirected geometry. rsc.org

Interactive Table 4: ²⁰⁷Pb ssNMR Parameters for Lead Carboxylates

| Compound | Isotropic Chemical Shift (δiso) (ppm) | Span (Ω) (ppm) | Skew (κ) | Coordination Type | Source(s) |

| Lead Stearate | Similar to Lead Palmitate | Similar to Lead Palmitate | Similar to Lead Palmitate | Holodirected | rsc.orgmetmuseum.orgnsf.gov |

| Lead Palmitate | -1632 | 1000 | 0.53 | Holodirected | rsc.orgnsf.gov |

| Lead Heptanoate | -908 | 2620 | 0.58 | Hemidirected | rsc.orgnsf.gov |

Note: Chemical shifts are referenced relative to tetramethyllead (B1204573) (TML). The span and skew describe the magnitude and asymmetry of the chemical shift tensor, respectively.

Carbon-13 (13C) NMR for Fatty Acid Chain Conformations and Interactions

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism of this compound

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials. rigaku.com For this compound, which forms a lamellar (layered) structure, powder XRD patterns are characterized by a series of sharp, intense reflections at low angles (small 2θ values). cambridge.orgresearchgate.net These reflections correspond to the long d-spacing of the bilayers formed by the stearate molecules. mdpi.comwhiterose.ac.uk

The crystal structure of this compound has been solved and is described as monoclinic with the space group P2/c. nih.gov The long axis of the unit cell is determined by the bilayer thickness. The diffraction pattern also contains a cluster of peaks at wider angles (20–30° 2θ), which relates to the lateral packing of the hydrocarbon chains (the subcell structure). cambridge.org The positions of these peaks can differentiate between various polymorphs or packing arrangements. mdpi.com Studies have identified at least two polymorphic forms for lead soaps, with lead stearate typically adopting a structure where the lead coordination is holodirected. researchgate.net

Interactive Table 5: Crystal Structure Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2/c 1 | nih.gov |

| a | 100.8473 Å | nih.gov |

| b | 4.95888 Å | nih.gov |

| c | 7.3030 Å | nih.gov |

| α | 90.00000 ° | nih.gov |

| β | 90.488 ° | nih.gov |

| γ | 90.00000 ° | nih.gov |

| Long d-spacing | ~48.2 Å | cambridge.org |

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of this compound and determining its lattice parameters. mu.edu.tr this compound, like other long-chain metal carboxylates, exhibits a layered structure which results in characteristic PXRD patterns. rsc.org The diffraction patterns are particularly distinguished by the positions of the basal (00l) diffraction lines, which correspond to the long spacing of the crystal lattice. rsc.orgresearchgate.net

Studies have reported PXRD data for this compound, which helps in its identification. cambridge.org The long spacings for lead stearate have been compared with those of other metal soaps and their parent fatty acids. cambridge.org For instance, lead palmitate and lead stearate, both crystallizing in the monoclinic space group P2/c, can be distinguished by their lattice parameter 'a', which ranges from approximately 90.604 Å for lead palmitate to 100.772 Å for lead stearate. rsc.org This layered structure is a key feature identified through PXRD analysis. researchgate.net

The analysis of PXRD patterns at different temperatures allows for the observation of structural changes associated with phase transitions. rsc.org For example, in situ high-temperature PXRD (HT-XRPD) has been employed to monitor the transformation from a crystalline solid phase (SII) to a rotator solid phase (SI). rsc.org

Studies on Polymorphism and Phase Transitions (e.g., Rotator Phases)

This compound exhibits complex polymorphic behavior, transitioning through several phases upon heating. rsc.orgresearchgate.net These soaps can exist in at least two different polymorphic forms at room temperature. researchgate.net A key feature of the thermal behavior of lead(II) alkanoates, including stearate, is the presence of a rotator phase (also referred to as a solid mesophase or intermediate solid phase). researchgate.netresearchgate.net This phase is characterized by a high degree of crystalline order in the arrangement of the lead ions and the carboxylate groups, while the long alkyl chains exhibit rotational motion, leading to a state of intermediate order between a true crystal and a liquid. researchgate.net

The transition from the fully ordered crystalline phase (SII) at room temperature to the rotator phase (SI) is a primary thermal event. researchgate.net Further heating leads to a transition to a liquid crystal phase (neat phase or smectic A-like) before finally melting into an isotropic liquid. researchgate.net The existence of these multiple phases is a phenomenon known as polymesomorphism. researchgate.net Studies on linear hydrocarbons have also shown that they pass through a series of metastable rotator phases before freezing, a phenomenon that can be harnessed to control the shape of droplets. uni-sofia.bg

Thermal Analysis Techniques for Decomposition and Phase Transformation Kinetics

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials by measuring weight loss as a function of temperature. mdpi.comcelignis.comtainstruments.com When applied to this compound, TGA can reveal the temperatures at which the compound begins to degrade. The thermal decomposition of lead stearate has been utilized in the synthesis of lead nanoparticles, where controlling the thermolysis time and concentration of lead stearate in a solvent allows for control over the resulting particle size. researchgate.netepa.gov The nanoparticles produced are coated with organic decomposition products of the lead stearate, which prevents their oxidation. researchgate.netepa.gov TGA data is essential for understanding the purity, composition, and thermal stability of such materials. mdpi.com

Differential Scanning Calorimetry (DSC) for Heat Flow and Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of this compound by measuring the heat flow into or out of a sample as it is heated or cooled. wikipedia.org DSC thermograms of this compound and related lead alkanoates clearly show the endothermic transitions corresponding to the phase changes. rsc.orgresearchgate.net

The transition from the crystalline solid phase (SII) to the intermediate rotator phase (SI) and the subsequent transition to the isotropic liquid (IL) phase are readily observed as distinct peaks in the DSC curve. rsc.org For example, in a study on lead palmitate, a related compound, the SII to SI transition was observed at 109.5 °C. rsc.org The presence of other substances, such as linseed oil, can affect these transition temperatures. rsc.org DSC allows for the determination of key thermodynamic parameters such as the transition temperature and enthalpy of these phase changes. mdpi.com The technique is sensitive enough to detect subtle changes in the thermal behavior due to different sample histories or the presence of impurities. cdnsciencepub.com

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

|---|---|---|---|---|---|

| Lead Palmitate (Pure) | SII → SI | - | 109.5 | - | rsc.org |

| Lead Palmitate + Linseed Oil | SII → SI / SI → IL (Merged) | 98.9 | 106.9 | 22.46 (Melting) | rsc.org |

| Lead Palmitate + Linseed Oil | Crystallization | 105.0 | 102.1, 98.9, 93.7, 89.8 | -46.87 | rsc.org |

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are invaluable for characterizing the morphology and nanostructure of this compound and its derivatives. For instance, lead nanoparticles synthesized from the thermal decomposition of lead stearate have been characterized using electron microscopy to determine their size and shape. researchgate.netepa.gov In situ TEM has been used to observe the electrochemical deposition of lead from a lead(II) nitrate (B79036) solution, revealing the formation of dendritic or compact layers depending on the experimental conditions. nih.gov While this study was not on lead stearate itself, it demonstrates the capability of electron microscopy to visualize lead-containing structures at the nanoscale. The morphology of materials can significantly influence their properties, and electron microscopy provides direct visual evidence of these structures. acs.org

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of materials at high resolution. uni-due.de In this method, a focused beam of electrons is scanned across a sample, and the interactions between the electrons and the sample surface generate signals that provide information about the surface topography, morphology, and composition. ebatco.com Secondary electrons are particularly sensitive to surface topography, revealing details about texture, particle shape, and the state of aggregation. uni-due.deebatco.com

For particulate materials like this compound, SEM analysis is essential for determining particle size distribution, shape, and surface characteristics. jeolusa.com The high depth of field offered by SEM allows for a three-dimensional appearance, which is useful for understanding how particles are shaped and whether they are aggregated. uni-due.de In some cases, backscattered electron imaging is employed to provide contrast based on atomic number, which can help differentiate between areas of varying chemical composition on the surface. ebatco.comdbc.wroc.pl Analysis of materials like stearate-based solid lipid nanoparticles has demonstrated their spherical and non-aggregating nature through SEM imaging. researchgate.net

Table 1: Typical SEM Operating Parameters for Particle Analysis

| Parameter | Setting/Value | Purpose |

| Accelerating Voltage | 2 - 20 kV | Controls the penetration depth of the electron beam; lower voltages enhance surface detail. bvsalud.orgsepa.org.uk |

| Working Distance | 8 - 39 mm | The distance between the final lens and the sample, affecting focus and resolution. bvsalud.org |

| Detection Mode | Secondary Electron (SE) | Provides high-resolution images of the surface topography. ebatco.com |

| Detection Mode | Backscattered Electron (BSE) | Offers compositional contrast, where heavier elements appear brighter. ebatco.comdbc.wroc.pl |

| Sample Preparation | Coating with Carbon/Gold | For non-conductive samples, a thin conductive layer prevents charge build-up. jeolusa.com |

Transmission Electron Microscopy (TEM) for Nanoparticle Dimensions and Internal Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. nottingham.ac.uk In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image that reveals details about particle size, shape, and internal features like crystalline structure and layer distribution. nottingham.ac.ukresearchgate.net

TEM is particularly valuable for characterizing this compound when it is synthesized in nanoparticle form. Research on nanoparticle Pb(II)-stearate complexes has utilized TEM to determine their dimensions and morphology. researchgate.net For instance, one study reported the synthesis of a nanoparticle Pb(II)-stearate complex with an average particle size of approximately 25 nm. researchgate.net The thermal decomposition of lead stearate to produce lead nanoparticles has also been characterized using electron microscopy. researchgate.netepa.gov

Furthermore, TEM can elucidate the internal structure of nanocomposites containing stearates. Studies on polymer nanocomposites have used TEM to show the exfoliation and dispersion of stearate-modified nanolayers within the polymer matrix, which is crucial for determining the material's properties. mdpi.comresearchgate.net In-situ liquid-phase TEM has even been employed to observe the nucleation and growth of nanoparticles from metal stearate precursors, providing fundamental insights into their formation mechanisms and internal structural development. rsc.org

Table 2: Research Findings on Nanoparticle Dimensions from TEM Analysis

| Material | Synthesis Method | Reported Particle/Feature Size | Source |

| Nanoparticle Pb(II)-stearate complex | Liquid dispersion deposition | ~25 nm (average diameter) | researchgate.net |

| Lead nanoparticles | Thermal decomposition of lead stearate | Nanoparticle size can be controlled by varying synthesis conditions. | researchgate.netepa.gov |

| PLA/stearate-Zn3Al LDH nanocomposites | Co-precipitation and ion exchange | High degree of exfoliation of nanolayers observed. | mdpi.com |

| Iron oxide nanoparticles | Radiolytic synthesis from iron stearate | Nucleation observed within vesicular assemblies of stearate layers. | rsc.org |

Elemental Compositional Analysis and Purity Assessment

The elemental composition and purity of this compound are critical parameters that define its chemical identity and suitability for specific uses. The theoretical composition can be calculated from its chemical formula, Pb(C₁₈H₃₅O₂)₂. nih.gov However, commercial products are assessed against established specifications to ensure quality.

Purity assessment typically involves quantifying the main component and identifying the levels of potential impurities. Key parameters for this compound include the lead content, often reported as lead(II) oxide (PbO), and the amount of unreacted free fatty acid (stearic acid). prathammetchem.com Commercial grades often specify a minimum purity of 99.0%. prathammetchem.com The lead content is a primary indicator of correct stoichiometry, with typical specifications falling in the 27-29% range (as PbO). prathammetchem.com The presence of excess stearic acid is limited, with maximum allowable values often set around 2.0%. prathammetchem.com

In addition to chemical assays, spectroscopic and diffraction techniques are employed to confirm the compound's identity and crystalline purity. Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of the lead carboxylate salt and the absence of significant amounts of free stearic acid. researchgate.net X-ray diffraction (XRD) is used to verify the crystalline structure of the final product and ensure the absence of other crystalline phases, such as unreacted lead oxide or different soap polymorphs. cambridge.org

Table 3: Elemental Composition and Purity Specifications for this compound

| Parameter | Theoretical Value | Typical Commercial Specification |

| Chemical Formula | C₃₆H₇₀PbO₄ | - |

| Molecular Weight | 774.14 g/mol | - |

| Lead (Pb) Content | ~26.79 % | - |

| Lead Content (as PbO) | ~28.86 % | 27 - 29 % prathammetchem.com |

| Purity | 100 % | ≥ 99.0 % prathammetchem.com |

| Free Fatty Acid (as Stearic Acid) | 0 % | ≤ 2.0 % prathammetchem.com |

Mechanistic Investigations of Lead Ii Stearate in Polymer Systems

Thermal Stabilization Mechanisms in Poly(vinyl chloride) (PVC)

Lead(II) stearate (B1226849) is a highly effective thermal stabilizer for PVC, a polymer inherently susceptible to thermal degradation at processing temperatures. gzbaisha.comunn.edu.ng The degradation process involves the release of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences, discoloration, and a decline in mechanical properties. unn.edu.ngresearchgate.net Lead(II) stearate intervenes in this degradation cascade through several key mechanisms.

Hydrogen Chloride Neutralization Pathways and Reaction Stoichiometry

One of the primary functions of this compound in PVC stabilization is the scavenging of hydrogen chloride gas. ncsu.eduuq.edu.au As PVC degrades, it releases HCl, which can then catalyze further degradation in an autocatalytic cycle. ncsu.eduakjournals.com this compound effectively neutralizes this evolved HCl. academicjournals.org

The reaction proceeds via the interaction of this compound with HCl, leading to the formation of lead(II) chloride and stearic acid. A proposed intermediate in this reaction is lead chloridostearate. academicjournals.org The resulting lead(II) chloride (PbCl2) is a stable salt that, unlike some other metal chlorides, does not significantly promote further PVC degradation. ncsu.eduuq.edu.auncsu.edu This efficient neutralization of HCl is crucial in preventing the autocatalytic dehydrochlorination process. akjournals.com

The general reaction can be represented as: Pb(C₁₇H₃₅COO)₂ + 2HCl → PbCl₂ + 2C₁₇H₃₅COOH

This reaction highlights the capacity of this compound to bind a significant amount of HCl, thereby providing long-term thermal stability to the PVC matrix. uq.edu.au

Suppression of Polyene Sequence Formation and Color Stabilization

The degradation of PVC is characterized by the formation of conjugated double bonds, known as polyene sequences, which are responsible for the undesirable discoloration of the polymer. unn.edu.ngresearchgate.netncsu.edu this compound plays a crucial role in suppressing the formation of these long polyene sequences. ncsu.edu

By reacting with and substituting the labile chlorine atoms on the PVC backbone, this compound inhibits the "unzipping" reaction that leads to the formation of extended polyene structures. ncsu.eduncsu.edu This substitution with the more stable stearate group effectively retards the dehydrochlorination process. ncsu.edu Furthermore, some studies suggest that lead compounds can inhibit crosslinking by forming complexes with the conjugated double bonds in the partially degraded PVC, which also contributes to reducing color formation. The reduction in polyene content directly correlates with improved color stability of the PVC product. ncsu.edu

| Stabilizer System | Polyene Index (Arbitrary Units) | Yellowness Index (YI) |

| Unstabilized PVC | High | High |

| PVC + this compound | Low | Low |

Note: This table provides a qualitative representation based on research findings. Actual values can vary depending on processing conditions and formulation.

Role of Stearate Moiety in Reversible Bonding to Polymer Chains

The stabilization mechanism of this compound involves the stearate group actively participating in the stabilization process. It is understood that the stearate moiety can displace labile chlorine atoms on the PVC chain. ncsu.eduncsu.edu These labile chlorines, often at tertiary or allylic positions, are the initiation sites for dehydrochlorination.

The reaction involves the substitution of these unstable chlorine atoms with the more stable stearate groups. ncsu.edu This process is sometimes described as a form of "true stabilization" to distinguish it from simple HCl scavenging. uq.edu.au It is thought that mobile lead carboxylates react with chlorine radicals released by the PVC, forming lead chlorides and aliphatic carboxylate free radicals, thereby trapping the chlorine radical and preventing it from promoting further dehydrochlorination. uq.edu.au This substitution effectively heals the defect sites on the polymer chain, preventing the initiation of the degradation cascade.

Kinetics of Dehydrochlorination Inhibition in PVC Degradation

The addition of this compound significantly alters the kinetics of PVC dehydrochlorination. Studies have shown that this compound increases the activation energy required for the dehydrochlorination of PVC. akjournals.comakjournals.com This means that a higher temperature is needed to initiate and sustain the degradation process in the presence of the stabilizer.

Thermogravimetric analysis (TGA) has demonstrated that PVC stabilized with this compound exhibits a higher onset temperature for mass loss associated with dehydrochlorination compared to unstabilized PVC. akjournals.com The rate of dehydrochlorination is also markedly reduced. For instance, Congo Red tests, which measure the time until the evolution of HCl, show a significant extension of this time for PVC formulations containing lead stearate.

| Parameter | Unstabilized PVC | PVC with this compound |

| Onset of Dehydrochlorination (°C) | ~150-180 | Increased |

| Rate of Dehydrochlorination | Fast | Slow |

| Activation Energy for Dehydrochlorination | Lower | Higher |

Note: This table illustrates the general effect of this compound on the kinetics of PVC degradation.

Lubrication and Processing Aid Mechanisms in Polymer Processing

Beyond its role as a thermal stabilizer, this compound is also widely recognized for its excellent lubrication properties during polymer processing. spellgroup.compvcstabilizer.comshivkrupaindustry.com It functions as both an internal and external lubricant, which is critical for achieving a smooth and efficient manufacturing process for PVC articles. pvcstabilizer.combisleyinternational.com

Interfacial Friction Reduction and Rheological Modification

This compound acts as an external lubricant by migrating to the interface between the molten polymer and the metal surfaces of the processing equipment (e.g., extruders, calendars). shivkrupaindustry.com This creates a lubricating layer that reduces the friction between the PVC melt and the machinery, preventing sticking and improving the flow properties of the compound. chemiis.com

As an internal lubricant, it can reduce the intermolecular friction between PVC chains, although its primary function is often described as external. bisleyinternational.com This reduction in both internal and external friction leads to a modification of the rheological properties of the PVC melt. Torque rheometry studies show that the presence of this compound can influence parameters such as fusion time and melt viscosity. researchgate.net By optimizing the rheology, this compound helps to reduce energy consumption during processing and ensures a smoother surface finish on the final product. chemiis.com The lubricating action of this compound is a key reason for its use in applications like the extrusion of pipes (B44673) and profiles, as well as in the calendering of sheets and films. lead-stearate.com

| Property | Effect of this compound |

| Interfacial Friction (PVC/Metal) | Reduced |

| Melt Viscosity | Modified |

| Processability | Improved |

| Surface Finish of Product | Smoother |

Note: The table summarizes the lubricating effects of this compound in PVC processing.

Anti-Adhesion Mechanisms and Mold Release Facilitation

This compound, a type of metal soap, functions as an effective external lubricant and mold release agent in polymer processing. kao.comhenkel-adhesives.com The primary mechanism behind its anti-adhesion properties is the creation of a physical barrier at the interface between the molten polymer and the metal surfaces of processing equipment, such as molds and dies. henkel-adhesives.com3m.com This functionality is crucial for preventing the substrate from bonding to the molding surface, which could otherwise lead to product defects and damage to the mold. henkel-adhesives.com

The action of this compound as a mold release agent can be understood through the concept of external lubrication. kao.com Unlike internal lubricants that reduce friction between polymer chains, external lubricants have limited compatibility with the polymer matrix. kao.com This lower compatibility causes the lead stearate to migrate to the surface of the polymer melt during processing. Here, it forms a thin, low-surface-energy layer on the hot metal surfaces of the processing machinery. 3m.com This layer effectively reduces the adhesion and friction between the polymer and the metal. baerlocher.com

This lubrication effect facilitates easier release of the finished article from the mold and prevents sticking, a critical factor in high-speed, repetitive processes like injection molding. baerlocher.comatamanchemicals.com By impregnating the mold surface, metal soaps like lead stearate ensure a clean and quick release, preserving the integrity of both the molded part and the manufacturing tool. henkel-adhesives.combaerlocher.com

Influence on Polymer Melt Flow and Extrusion Characteristics

This compound significantly influences the rheological properties of polymer melts, enhancing processability during extrusion and molding. It is recognized for its excellent lubrication effect, which improves the flowability of polymer compounds, particularly in Poly(vinyl chloride) (PVC) formulations. cjspvc.com This improvement stems from its function as a lubricant that reduces both the internal friction between polymer chains and the external friction at the polymer-metal interface. kao.com

By reducing the resistance of the extrudate to flow through the die, processing aids like lead stearate can lead to a reduction in the energy required for extrusion. 3m.com The establishment of a slip velocity at the interface between the polymer melt and the die wall is a key mechanism, allowing for potentially higher production output at a given screw speed or lower extrusion pressures. 3m.com

Table 1: Effect of Stearate Additives on High-Density Polyethylene (B3416737) (HDPE) Extrusion Characteristics Data based on a comparative study of processing additives.

| Additive | Concentration (ppm) | Observation Time (minutes) | Extrusion Pressure | Melt Fracture | Die Build-up |

| Control (HDPE only) | 0 | 120 | Baseline | 100% | None |

| Calcium Stearate | 3000 | 60 | No Reduction | Partial Elimination | Observed |

| Calcium Stearate | 6000 | 30 | No Reduction | Complete Elimination | Observed |

| Fluoropolymer PPA | 500 | 60 | 20% Reduction | Complete Elimination | None |

This table illustrates the comparative effects of different additives. While not this compound, the data for calcium stearate provides insight into the general behavior of metal stearates in extrusion, showing their effectiveness in eliminating melt fracture but also the potential for die build-up at higher concentrations. 3m.com

Interactions with Polymer Composites and Fillers

Stabilization of Wood/PVC Composites and Hybrid Materials

This compound is a highly effective thermal stabilizer for Poly(vinyl chloride) (PVC) and, by extension, for Wood-Plastic Composites (WPCs) based on a PVC matrix. tsri.or.thncsu.edu The incorporation of wood flour into PVC can unfortunately accelerate the thermal degradation of the polymer, as the presence of wood particles can facilitate the cleavage of chlorine atoms from the PVC chains. ncsu.eduresearchgate.net This process, known as dehydrochlorination, leads to the formation of conjugated double bonds (polyenes), which cause discoloration (yellowness) and a reduction in the material's mechanical properties. tsri.or.th

Mechanistically, this compound counters this degradation through two primary actions. First, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas that is released during PVC degradation. immould.com This is critical because HCl autocatalyzes further degradation. Second, research indicates that lead stearate effectively retards the "unzipping" reaction (the sequential release of HCl) and reduces the formation of polyene sequences within the PVC molecules. tsri.or.thncsu.edu

Studies comparing different stabilizers have found lead stearate to be one of the most suitable for thermally stabilizing PVC and Wood/PVC composites. tsri.or.thresearchgate.net For instance, at a testing temperature of 177°C, the addition of lead stearate was shown to significantly improve the thermal stability of PVC. tsri.or.thresearchgate.net Unlike some other stabilizers, it did not negatively affect the decomposition temperature (Td) of the PVC. tsri.or.th

Table 2: Influence of Stabilizers on Polyene Formation in PVC and Wood/PVC Composites Data derived from UV-Vis spectrophotometry analysis in a study on thermal stabilization.

| Sample | Stabilizer | Stabilizer Dosage (phr) | Polyene Index (ES) |

| Neat PVC | None | 0 | ~0.65 |

| Neat PVC | Lead Stearate | 2.4 | ~0.15 |

| Neat PVC | Lead Stearate | 4.8 | ~0.10 |

| Wood/PVC Composite | None | 0 | ~1.10 |

| Wood/PVC Composite | Lead Stearate | 2.4 | ~0.40 |

| Wood/PVC Composite | Lead Stearate | 4.8 | ~0.25 |

The Polyene Index (ES) is a measure of the concentration of polyene groups, which indicates the extent of degradation. The data shows that lead stearate significantly reduces polyene formation in both neat PVC and Wood/PVC composites, with higher dosages providing greater stability. tsri.or.th

Interfacial Adhesion and Compatibilization Effects in Multi-Phase Systems

In multi-phase systems like polymer composites and blends, the interface between the different components (e.g., polymer matrix and inorganic filler or two immiscible polymers) is critical to the final properties of the material. numberanalytics.comnumberanalytics.com Poor adhesion at this interface can lead to weak mechanical performance. numberanalytics.com While not a compatibilizer in the reactive sense, this compound influences the interfacial region through its role as a lubricant and dispersing aid. baerlocher.com

Compatibilization aims to improve the interaction between dissimilar phases, reduce interfacial tension, and stabilize the morphology of the blend or composite. numberanalytics.comresearchgate.net Additives like metal soaps contribute to this by improving the wetting and dispersion of fillers, such as wood fibers or minerals, within the polymer matrix. baerlocher.com Better dispersion prevents the agglomeration of filler particles, which can act as stress concentration points and compromise mechanical strength. baerlocher.com

The lubricating effect of lead stearate reduces friction and shear stress at the interface between the polymer melt and the filler particles during compounding. This facilitates a more homogeneous distribution of the filler. By improving the physical mixing and dispersion, lead stearate helps to create a more uniform composite material, which indirectly enhances the effective adhesion and stress transfer between the polymer matrix and the filler. baerlocher.comimmould.com This role is particularly important in highly filled systems where achieving a uniform dispersion is a significant processing challenge.

Applications of Lead Ii Stearate in Advanced Materials Engineering

Polymeric Materials Science and Technology

Lead(II) stearate (B1226849) has been a significant additive in the polymer industry, primarily for its functions as a heat stabilizer and lubricant.

Poly(vinyl chloride) (PVC) Stabilization for Durability Enhancement

Lead(II) stearate is a well-established heat stabilizer for poly(vinyl chloride) (PVC), a widely used thermoplastic. opewax.com During the processing of PVC at high temperatures, the polymer is susceptible to thermal degradation, which involves the release of hydrogen chloride (HCl) and the formation of polyene structures that cause discoloration and a reduction in mechanical properties. This compound functions by reacting with the released HCl, thereby preventing the autocatalytic degradation process. unn.edu.ng

While it possesses moderate heat stabilizing properties on its own, it is often used in conjunction with other lead-based stabilizers like dibasic lead stearate and tribasic lead sulphate to achieve synergistic effects and long-term thermal stability. indiamart.comncsu.edu The use of lead stabilizers is particularly prevalent in applications demanding excellent electrical insulating properties and cost-effectiveness, such as in wire and cable coatings. researchnester.comdatabridgemarketresearch.com Research has shown that lead stearate can retard dehydrochlorination and reduce the formation of conjugated double bonds in PVC molecules, thus enhancing the thermal and color stability of the final product. ncsu.edu

Role in Rubber Compounding and Material Reinforcement

In the rubber industry, lead stearate has been utilized as a component in the vulcanization process and as a processing aid. databridgemarketresearch.comgreyviews.com During rubber compounding, which involves mixing the raw elastomer with various additives to achieve desired properties, lead stearate can act as a lubricant, facilitating the dispersion of other ingredients and improving the flow characteristics of the rubber compound. ennoreindiachemicals.comresearchgate.net

In some formulations, metallic stearates, including lead stearate, are formed in situ by the reaction of a metal oxide (like zinc oxide) and stearic acid. wordpress.com This resulting metallic soap acts as an activator in the sulfur vulcanization process, accelerating the cross-linking of polymer chains, which is crucial for converting tacky raw rubber into a durable, elastic material. wordpress.com The presence of these stearates helps to reduce processing times and can influence the final mechanical properties of the vulcanized rubber. researchgate.networdpress.com

Application in Electronic Components for Thermal Endurance and Electrical Insulation

The excellent heat stabilizing and electrical insulating properties of lead stearate have made it a valuable additive in the production of electronic components. researchnester.comgreyviews.com It is particularly used in the PVC insulation and sheathing of electrical wires and cables. researchnester.comlead-stearate.com The ability of lead stearate to withstand high temperatures during processing and its function as a dielectric helps to maintain the integrity and performance of the electrical insulation over the component's lifetime. gulfelectroquip.com

Lead-based stabilizers are favored in the wire and cable industry due to their cost-effectiveness and their ability to impart superior electrical properties to the PVC compounds. researchnester.comdatabridgemarketresearch.com The demand from the electronics industry for materials with high thermal endurance continues to be a driver for the use of such specialized additives. greyviews.com

Coatings, Paints, and Pigment Dispersions

This compound also plays a crucial role in the formulation of coatings, particularly in traditional oil-based paints and varnishes.

Drier Functionality in Oil Paints and Varnishes

In oil-based paints and varnishes, this compound functions as a drier, a substance that accelerates the drying or curing process of the coating. ennoreindiachemicals.comwikipedia.orgfreedomgroup.co.in The drying of these coatings is an oxidative polymerization process where the oil vehicle reacts with atmospheric oxygen to form a solid, durable film. si.edu Lead stearate acts as a catalyst in this process, promoting the uptake of oxygen and facilitating the cross-linking reactions. si.edu

Acceleration of Polymerization and Oxidation Processes in Film Formation